N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazoloquinoxaline core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: This step often starts with the cyclization of appropriate precursors such as 2-nitroaniline and glyoxal to form the quinoxaline ring. The triazole ring is then introduced through a cyclization reaction involving hydrazine derivatives.
Functional Group Modifications: The introduction of the 2-chlorobenzyl group and the 2,3-dimethylphenoxy group is achieved through nucleophilic substitution reactions. These steps require specific reagents and conditions, such as the use of bases like potassium carbonate and solvents like dimethylformamide (DMF).
Final Acylation: The acetamide moiety is introduced in the final step through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and benzyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitro groups (if present in intermediates) or the quinoxaline ring. Typical reducing agents include sodium borohydride and hydrogen gas over a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the benzyl or phenoxy rings. Reagents like sodium hydride and alkyl halides are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF, followed by the addition of alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its triazoloquinoxaline core is known for its activity against various biological targets, including enzymes and receptors. Studies have investigated its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes such as kinases and proteases, as well as receptors involved in cell signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-(4-phenoxy-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- N-(2-chlorobenzyl)-2-(4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Uniqueness
Compared to similar compounds, N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is unique due to the presence of the 2,3-dimethylphenoxy group. This structural feature can influence its chemical reactivity and biological activity, potentially enhancing its effectiveness as a therapeutic agent or its utility in chemical synthesis.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O3/c1-16-8-7-13-22(17(16)2)35-25-24-30-31(15-23(33)28-14-18-9-3-4-10-19(18)27)26(34)32(24)21-12-6-5-11-20(21)29-25/h3-13H,14-15H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMUCZWUOCUMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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